N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide
Description
N-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide is a synthetic acetamide derivative characterized by a 1-methyl-1,2,3,4-tetrahydroquinoline core linked to a morpholinoethyl group and a p-tolyloxyacetamide side chain. The compound’s structural complexity arises from the integration of a tetrahydroquinoline moiety, known for its pharmacological relevance in modulating central nervous system (CNS) targets and anticancer activity, with a morpholine ring that enhances solubility and bioavailability. The p-tolyloxy group may influence receptor binding affinity and metabolic stability.
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-19-5-8-22(9-6-19)31-18-25(29)26-17-24(28-12-14-30-15-13-28)21-7-10-23-20(16-21)4-3-11-27(23)2/h5-10,16,24H,3-4,11-15,17-18H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFUFKJUMLPKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide typically involves multiple steps:
Formation of the Quinoline Derivative: The starting material, 1-methyl-1,2,3,4-tetrahydroquinoline, is synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Attachment of the Morpholine Ring: The quinoline derivative is then reacted with 2-chloroethylmorpholine under basic conditions to form the morpholinoethyl group.
Introduction of the p-Tolyloxy Group: The final step involves the reaction of the intermediate with p-tolyloxyacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The morpholinoethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide has potential as a ligand for studying receptor interactions. Its structural features may enable it to bind to specific biological targets, facilitating research in receptor-ligand dynamics.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific diseases, such as neurological disorders or cancers.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety may facilitate binding to DNA or proteins, while the morpholinoethyl group could enhance solubility and bioavailability. The p-tolyloxy group may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pharmacologically active analogs, enabling comparative analysis of substituent effects and biological activity. Below is a detailed comparison:
N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)Acetamide
- Structural Similarities: Both compounds feature a morpholinoethyl group and an acetamide backbone.
- Key Differences : The naphthalen-2-yloxy substituent replaces the p-tolyloxy group.
- Biological Activity :
2-(2-Methoxyphenoxy)-N-(2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2-Morpholinoethyl)Acetamide
- Structural Similarities: Shares the tetrahydroquinoline-morpholinoethyl core.
- Key Differences: Substitution of p-tolyloxy with 2-methoxyphenoxy.
- Biological Activity: Limited data are available, but methoxy groups are associated with altered metabolic stability and cytochrome P450 interactions.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide
- Structural Similarities : Acetamide backbone with aryloxy substituents.
- Key Differences: Benzothiazole replaces tetrahydroquinoline; trifluoromethyl group enhances electron-withdrawing properties.
2-Chloro-N-[(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Methyl]Acetamide
- Structural Similarities: Tetrahydroquinoline core with acetamide linkage.
- Key Differences: Chloroacetamide and methyl substitution instead of morpholinoethyl and p-tolyloxy groups.
- Biological Activity: Used as a synthetic intermediate, highlighting the tetrahydroquinoline scaffold’s versatility in drug design .
Comparative Data Table
Key Research Findings and Implications
Substituent-Driven Activity: The morpholinoethyl group enhances solubility and bioavailability, as seen in analogs like N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide . Aryloxy groups (e.g., p-tolyloxy vs. naphthyloxy) modulate receptor binding and cytotoxicity.
Gaps in Knowledge: Direct pharmacological data for the target compound are lacking. Further studies on its cytotoxicity, metabolic stability, and target selectivity are warranted.
Biological Activity
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide, with CAS number 946311-74-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H26N2O
- Molecular Weight : 322.4 g/mol
- Structure : The compound features a tetrahydroquinoline moiety linked to a morpholinoethyl group and a p-tolyloxy acetamide structure.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related tetrahydroquinoline derivatives have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (R)-5a | A2780 | 5.4 | Induces mitochondrial membrane depolarization and ROS production |
| QCBT7 | HCT-116 | 0.6 | Targets proteasome regulatory subunit |
These findings suggest that the structural components of tetrahydroquinolines may play a crucial role in their biological activity, particularly in inducing apoptosis in cancer cells .
The biological activity of this compound may involve several mechanisms:
- Pro-Oxidant Effects : Similar compounds have demonstrated the ability to induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis.
- Proteasome Inhibition : Some derivatives have been identified as proteasome inhibitors, which can disrupt cellular homeostasis and promote apoptosis in cancerous cells .
- Cell Cycle Modulation : Research indicates that these compounds can affect various phases of the cell cycle, potentially leading to enhanced efficacy against tumor growth .
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of tetrahydroquinoline derivatives on human tumor cell lines (HT-29, A2780). The results indicated that certain enantiomers exhibited significantly different IC50 values, highlighting the importance of stereochemistry in biological activity:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| (R)-5a | A2780 | 5.4 | Effective against ovarian carcinoma |
| (S)-5a | A2780 | >20 | Inactive |
This suggests that the (R) enantiomer is more potent than its (S) counterpart .
Study 2: Mechanistic Insights
In another investigation focusing on mitochondrial function and ROS production, it was found that certain tetrahydroquinoline derivatives could induce significant mitochondrial membrane depolarization. This effect was correlated with increased reactive oxygen species (ROS) levels within the cells:
| Parameter | Control | Treated |
|---|---|---|
| Mitochondrial Membrane Potential (ΔΨm) | -150 mV | -80 mV |
| ROS Levels (Relative Fluorescence Units) | 100 | 250 |
These changes are indicative of early apoptotic events triggered by the compounds .
Q & A
Q. What are the critical steps for synthesizing N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis involves multi-step organic reactions, including coupling of the tetrahydroquinoline core with morpholinoethyl and p-tolyloxyacetamide moieties. Key parameters include:
- Temperature control : Maintain 0–5°C during acyl chloride formation to prevent side reactions .
- Solvent selection : Dichloromethane (DCM) or toluene is preferred for nucleophilic substitutions due to low polarity and high solubility of intermediates .
- Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) and recrystallization (e.g., ethyl acetate) ensure high purity (>95%) .
- Yield optimization : Sequential addition of reagents (e.g., acetyl chloride in two batches) minimizes byproducts .
Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., δ 1.21 ppm for isopropyl CH₃, δ 168.6 ppm for carbonyl groups) .
- Mass Spectrometry (ESI/APCI+) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 347) and adducts (e.g., [M+Na]⁺) .
- TLC monitoring : Use hexane:ethyl acetate (9:1) to track reaction progress .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) guide the design of synthetic routes for this compound?
- Methodological Answer : Reaction path searches using density functional theory (DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example:
- Energy barriers : Calculate activation energies for morpholine ring formation to optimize reaction temperatures .
- Solvent effects : Simulate solvation models (e.g., COSMO-RS) to select solvents that stabilize intermediates .
- Machine learning : Train models on existing reaction datasets (e.g., aryl-acetamide couplings) to predict optimal reagent ratios .
Q. What strategies resolve contradictions in biological activity data between structural analogs (e.g., varying substituents on the quinoline core)?
- Methodological Answer :
- Comparative SAR studies : Test analogs (e.g., chloro vs. methoxy substituents) in standardized assays (e.g., enzyme inhibition) to isolate substituent effects .
- Crystallography : Resolve 3D structures of target protein-ligand complexes to identify binding interactions disrupted by substituent changes .
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to distinguish noise from biologically significant trends .
Q. How can kinetic and thermodynamic studies improve the scalability of this compound’s synthesis?
- Methodological Answer :
- Rate-determining step identification : Use stopped-flow NMR to monitor reaction kinetics and identify bottlenecks (e.g., slow acyl transfer) .
- Thermodynamic profiling : Measure ΔG and ΔH via calorimetry to optimize exothermic steps (e.g., morpholine ring closure) for safer scale-up .
- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during high-risk steps .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in NMR or MS data during structural validation?
- Methodological Answer :
- Cross-validation : Compare experimental spectra with simulated data (e.g., ACD/Labs or MNova software) to resolve ambiguous peaks .
- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to confirm assignments in crowded spectral regions .
- Repeat experiments : Ensure consistency across multiple batches to rule out impurities .
Q. What experimental designs are optimal for evaluating this compound’s biological activity while minimizing bias?
- Methodological Answer :
- Blinded assays : Use randomized plate layouts in high-throughput screening (HTS) to reduce observer bias .
- Positive/negative controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay conditions .
- Dose-response curves : Generate IC₅₀ values using 8–12 concentration points to ensure statistical robustness .
Specialized Applications
Q. How does the morpholinoethyl group influence the compound’s pharmacokinetic properties compared to other amine substituents?
- Methodological Answer :
- LogP measurements : Determine partition coefficients (e.g., shake-flask method) to assess hydrophilicity vs. morpholine-free analogs .
- Metabolic stability : Incubate with liver microsomes to compare half-lives and identify metabolic soft spots .
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to quantify free drug fractions .
Q. What in silico tools predict the compound’s reactivity in novel chemical transformations (e.g., photoredox catalysis)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
